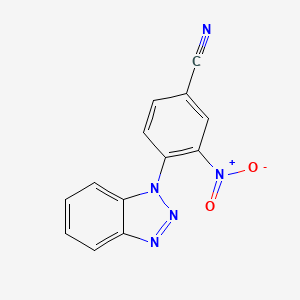

4-(1H-1,2,3-benzotriazol-1-yl)-3-nitrobenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(1H-1,2,3-benzotriazol-1-yl)-3-nitrobenzonitrile” appears to contain a benzotriazole moiety, a nitro group, and a nitrile group. Benzotriazole is a heterocyclic compound consisting of two fused rings, a benzene ring and a triazole ring . The nitro group (-NO2) is a functional group that consists of one nitrogen atom and two oxygen atoms. It is often used in organic synthesis to introduce a nitrogen atom into a molecule. The nitrile group (-CN) consists of a carbon atom triple-bonded to a nitrogen atom. Nitriles are found in many useful compounds, including pharmaceuticals and plasticizers.

Aplicaciones Científicas De Investigación

Anticancer Activity

The synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, which include derivatives of our compound of interest, revealed promising anticancer potential . These hybrids demonstrated potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM. Notably, some compounds exhibited improved IC50 values while sparing normal cells. Further investigation indicated that certain hybrids induced apoptosis in MCF-7 cells. These findings suggest that 4-(1H-1,2,3-benzotriazol-1-yl)-3-nitrobenzonitrile derivatives could serve as a structural optimization platform for designing selective and potent anticancer molecules.

Cytotoxicity and Antiproliferative Effects

The same compound class was evaluated for cytotoxicity against various cancer cell lines. Compounds 2, 5, 14, and 15 exhibited notable inhibitory effects, particularly against MCF-7 and HCT-116 cells. Importantly, they showed weak cytotoxicity toward normal cells (RPE-1) compared to the reference drug doxorubicin. These findings highlight the potential of this compound derivatives as antiproliferative agents .

Antibacterial Activity

Although not directly studied for this compound, alternative aryl and heteroaryl substitutions at specific positions of the benzotriazole ring have been shown to enhance antibacterial activity against various bacterial species, including E. coli, E. faecalis, S. aureus, and P. aeruginosa . It’s plausible that similar modifications could impact the antibacterial properties of our compound.

Mecanismo De Acción

Target of Action

Similar compounds such as 1,2,4-triazole benzoic acid hybrids have shown inhibitory activities against cancer cell lines .

Mode of Action

Related compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .

Biochemical Pathways

It’s worth noting that similar compounds have been associated with the induction of apoptosis in cancer cells .

Result of Action

Related compounds have demonstrated cytotoxic effects towards cancer cells, specifically by inhibiting their proliferation and inducing apoptosis .

Propiedades

IUPAC Name |

4-(benzotriazol-1-yl)-3-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7N5O2/c14-8-9-5-6-12(13(7-9)18(19)20)17-11-4-2-1-3-10(11)15-16-17/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZGBXXYFVZKALT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C3=C(C=C(C=C3)C#N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methyl-1-piperidinyl)-6-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)pyridazine](/img/structure/B5504300.png)

![1-({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-(4-fluorophenyl)piperazine](/img/structure/B5504305.png)

![2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B5504315.png)

![5-[(3,4-dimethylphenoxy)methyl]-4-methyl-2-(4-morpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5504323.png)

![N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5504325.png)

![2-allyl-3-oxo-N-(2-thienylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5504328.png)

![3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)butanamide hydrochloride](/img/structure/B5504341.png)

![1-(2-aminoethyl)-N-{[1-(2-methylbenzyl)pyrrolidin-3-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5504370.png)